N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural components, including a chlorinated phenyl ring, a thiazole moiety, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with 2-(2-methoxyphenyl)-4-methylthiazole, which can be synthesized through a Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.
Pyridazine Ring Formation: The thiazole derivative is then reacted with hydrazine derivatives to form the pyridazine ring.
Thioether Formation: The pyridazine-thiazole intermediate is then subjected to a nucleophilic substitution reaction with a suitable thiol to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with 3-chloro-4-methylphenyl acetic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide: can be compared with other thiazole and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S2/c1-14-8-9-16(12-18(14)25)27-21(30)13-32-22-11-10-19(28-29-22)23-15(2)26-24(33-23)17-6-4-5-7-20(17)31-3/h4-12H,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOKPZSDWOYDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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